Ethyl dichloroacrylate
Description
Ethyl dichloroacrylate (systematic name: ethyl 2,3-dichloropropenoate) is an α,β-unsaturated ester characterized by two chlorine atoms attached to the acrylate backbone. This compound is likely reactive due to its conjugated double bond and electron-withdrawing chlorine substituents, making it valuable in polymerization and specialty chemical synthesis.
Properties
Molecular Formula |
C5H6Cl2O2 |
|---|---|
Molecular Weight |
169.00 g/mol |
IUPAC Name |
ethyl 3,3-dichloroprop-2-enoate |
InChI |
InChI=1S/C5H6Cl2O2/c1-2-9-5(8)3-4(6)7/h3H,2H2,1H3 |
InChI Key |
GXUXRIFJMLXPAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl Acrylate
- Chemical Structure : H₂C=CHCO₂C₂H₅.
- Physical Properties : Boiling point: 99°C; density: 0.923 g/cm³; refractive index: 1.406 .
- Reactivity: Highly reactive with oxidizing agents, strong acids/bases, and amines. Requires inhibitors (e.g., hydroquinone) to prevent self-polymerization .
- Applications : Used as a flavoring agent (fruity odor) and in pharmaceutical synthesis .
- Safety : Flammable; requires storage in cool, ventilated areas away from heat/light .
Ethyl Chloroacetate
Ethyl 2-Chloroacetoacetate
Ethylene Dichloride (1,2-Dichloroethane)
- Chemical Structure : ClCH₂CH₂Cl.
- Properties : Boiling point: 83.5°C; used as a solvent and precursor in PVC production.
- Toxicity: Carcinogenic; regulated under TSCA and HSDB .
Comparative Data Table
*Properties inferred from structural analogs.
Key Research Findings
Reactivity Trends : The presence of chlorine in this compound likely increases electrophilicity compared to ethyl acrylate, enhancing its reactivity in Michael additions and copolymerization .
Toxicity Profile: Dichloro-substituted esters generally exhibit higher toxicity than non-halogenated analogs. This compound may require stricter handling protocols than ethyl acrylate or ethyl chloroacetate .
Storage Stability : Unlike ethyl acrylate, which requires inhibitors to prevent polymerization, this compound may decompose under heat or moisture, releasing toxic HCl gas (inferred from chloroacetates ).
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Ethyl dichloroacrylate, and how can experimental reproducibility be ensured?
- Methodological Answer : this compound synthesis typically involves esterification of dichloroacrylic acid with ethanol under acid catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 acid:ethanol), and anhydrous conditions to avoid hydrolysis . For reproducibility, document catalyst purity (e.g., sulfuric acid ≥98%), solvent drying protocols (e.g., molecular sieves), and reaction monitoring via GC-MS or FTIR. Cross-validate yields with established literature and report deviations (e.g., side-product formation due to excess HCl) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) using a polar column (e.g., DB-WAX) to resolve esters and residual acids. Compare retention times with certified standards .
- Structural Confirmation : H and C NMR in CDCl₃ (δ 4.2–4.4 ppm for ethyl group; δ 160–165 ppm for carbonyl). Mass spectrometry (EI-MS) should show molecular ion [M] at m/z 178.97 .
- Contaminant Screening : ICP-OES for trace metal catalysts (e.g., Fe, Cu) from synthesis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for all manipulations due to volatility and potential respiratory irritation .
- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste. Avoid aqueous rinses to prevent hydrolysis .
- First Aid : For skin contact, wash with soap/water for 15 min; for inhalation, move to fresh air and monitor for bronchospasm .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound derivatives in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for dichloroacrylate esterification using Gaussian 16 with B3LYP/6-31G(d) basis set. Validate against experimental activation energies (ΔG‡ ~25–30 kJ/mol) .
- Catalyst Screening : Simulate TiO₂ surface interactions (VASP software) to predict regioselectivity in acrylate conversion. Compare with empirical data on byproduct formation (e.g., chloroacetaldehyde) .
Q. What strategies resolve contradictions in reported reactivity data for this compound under varying pH conditions?
- Methodological Answer :
- Controlled Replication : Repeat hydrolysis experiments at pH 2–12, using buffered solutions (e.g., phosphate, acetate). Monitor kinetics via UV-Vis at λ = 210 nm (C=C bond cleavage) .
- Error Source Analysis : Identify discrepancies in ionic strength adjustments (e.g., NaNO₃ vs. KCl buffers) or dissolved oxygen levels affecting radical intermediates .
Q. How do steric and electronic effects influence this compound’s copolymerization behavior with vinyl monomers?
- Methodological Answer :
- Kinetic Studies : Use radical initiators (AIBN) in bulk polymerization. Track conversion via H NMR (disappearance of vinyl protons at δ 5.8–6.3 ppm). Calculate reactivity ratios (r₁, r₂) using the Mayo-Lewis equation .
- Steric Impact : Compare copolymer Tg values (DSC) with bulkier acrylates (e.g., tert-butyl) to isolate steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
